Cas no 2580234-94-0 (Tert-butyl 3-amino-6-chloropyridazine-4-carboxylate)

Tert-butyl 3-amino-6-chloropyridazine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- 2580234-94-0
- EN300-27724599
- tert-butyl 3-amino-6-chloropyridazine-4-carboxylate
- Tert-butyl 3-amino-6-chloropyridazine-4-carboxylate
-
- インチ: 1S/C9H12ClN3O2/c1-9(2,3)15-8(14)5-4-6(10)12-13-7(5)11/h4H,1-3H3,(H2,11,13)
- InChIKey: ZNFDQMSPIPNDDH-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(N)N=N1)C(=O)OC(C)(C)C
計算された属性
- 精确分子量: 229.0618043g/mol
- 同位素质量: 229.0618043g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 242
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 78.1Ų
Tert-butyl 3-amino-6-chloropyridazine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27724599-0.05g |
tert-butyl 3-amino-6-chloropyridazine-4-carboxylate |
2580234-94-0 | 95.0% | 0.05g |
$827.0 | 2025-03-20 | |
Enamine | EN300-27724599-2.5g |
tert-butyl 3-amino-6-chloropyridazine-4-carboxylate |
2580234-94-0 | 95.0% | 2.5g |
$1931.0 | 2025-03-20 | |
Enamine | EN300-27724599-5.0g |
tert-butyl 3-amino-6-chloropyridazine-4-carboxylate |
2580234-94-0 | 95.0% | 5.0g |
$2858.0 | 2025-03-20 | |
Enamine | EN300-27724599-10.0g |
tert-butyl 3-amino-6-chloropyridazine-4-carboxylate |
2580234-94-0 | 95.0% | 10.0g |
$4236.0 | 2025-03-20 | |
Enamine | EN300-27724599-5g |
tert-butyl 3-amino-6-chloropyridazine-4-carboxylate |
2580234-94-0 | 5g |
$2858.0 | 2023-09-10 | ||
Enamine | EN300-27724599-1.0g |
tert-butyl 3-amino-6-chloropyridazine-4-carboxylate |
2580234-94-0 | 95.0% | 1.0g |
$986.0 | 2025-03-20 | |
Enamine | EN300-27724599-0.5g |
tert-butyl 3-amino-6-chloropyridazine-4-carboxylate |
2580234-94-0 | 95.0% | 0.5g |
$946.0 | 2025-03-20 | |
Enamine | EN300-27724599-0.25g |
tert-butyl 3-amino-6-chloropyridazine-4-carboxylate |
2580234-94-0 | 95.0% | 0.25g |
$906.0 | 2025-03-20 | |
Enamine | EN300-27724599-0.1g |
tert-butyl 3-amino-6-chloropyridazine-4-carboxylate |
2580234-94-0 | 95.0% | 0.1g |
$867.0 | 2025-03-20 | |
Enamine | EN300-27724599-10g |
tert-butyl 3-amino-6-chloropyridazine-4-carboxylate |
2580234-94-0 | 10g |
$4236.0 | 2023-09-10 |
Tert-butyl 3-amino-6-chloropyridazine-4-carboxylate 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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10. Back matter
Tert-butyl 3-amino-6-chloropyridazine-4-carboxylateに関する追加情報
Introduction to Tert-butyl 3-amino-6-chloropyridazine-4-carboxylate (CAS No. 2580234-94-0)
Tert-butyl 3-amino-6-chloropyridazine-4-carboxylate, identified by its Chemical Abstracts Service (CAS) number 2580234-94-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridazine class, a heterocyclic aromatic structure that serves as a versatile scaffold in drug discovery. The presence of both amino and chloro substituents, along with a tert-butyl ester group, endows it with unique chemical properties that make it a promising candidate for further exploration in synthetic chemistry and biological activity studies.
The molecular structure of Tert-butyl 3-amino-6-chloropyridazine-4-carboxylate features a pyridazine core, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 6. This core is functionalized with an amino group at position 3 and a chloro substituent at position 6, while the carboxylate functionality is esterified with a tert-butyl group at position 4. Such structural features not only contribute to its stability but also provide multiple sites for chemical modification, enabling the synthesis of derivatives with tailored biological activities.
In recent years, there has been growing interest in pyridazine derivatives due to their potential applications in pharmaceuticals. The amino group in Tert-butyl 3-amino-6-chloropyridazine-4-carboxylate can serve as a nucleophilic site for further functionalization, allowing for the attachment of various pharmacophores. Additionally, the chloro substituent can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in the construction of complex molecular architectures.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of bioactive molecules. Pyridazine derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have shown that certain pyridazine-based compounds can inhibit the growth of tumor cells by targeting specific enzymes or signaling pathways involved in cancer progression. The structural features of Tert-butyl 3-amino-6-chloropyridazine-4-carboxylate make it an attractive starting point for designing novel molecules with enhanced efficacy and reduced toxicity.
Recent advancements in computational chemistry have also facilitated the exploration of Tert-butyl 3-amino-6-chloropyridazine-4-carboxylate's potential applications. Molecular modeling techniques have been employed to predict the binding modes of this compound with biological targets, providing valuable insights into its mechanism of action. These studies have highlighted the importance of optimizing the substitution pattern on the pyridazine ring to maximize binding affinity and selectivity.
The tert-butyl ester group in Tert-butyl 3-amino-6-chloropyridazine-4-carboxylate offers another layer of chemical versatility. Upon hydrolysis, this group can be converted into a free carboxylic acid, allowing for further derivatization into amides, esters, or other functional groups. This reactivity makes it particularly useful in peptide mimetics and protein-protein interaction inhibitors, where precise control over molecular architecture is crucial.
Furthermore, the chloro substituent at position 6 provides a handle for transition-metal-catalyzed reactions, enabling the introduction of diverse functional groups at other positions on the ring. For example, palladium-catalyzed cross-coupling reactions can be used to install aryl or vinyl groups, expanding the structural diversity of potential derivatives.
The synthesis of Tert-butyl 3-amino-6-chloropyridazine-4-carboxylate itself presents an interesting challenge due to its multiple functional groups. However, modern synthetic methodologies have made significant progress in facilitating such transformations. For instance, multi-step synthetic routes involving nucleophilic substitution reactions followed by esterification have been developed to produce this compound with high yield and purity.
In conclusion,Tert-butyl 3-amino-6-chloropyridazine-4-carboxylate (CAS No. 2580234-94-0) represents a promising scaffold for pharmaceutical research. Its unique structural features and chemical reactivity make it an excellent candidate for further exploration in drug discovery programs aimed at developing novel therapeutic agents. As computational and synthetic chemistry continue to advance, the potential applications of this compound are expected to expand even further.
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